

Application Notes & Protocols: Carbazole Violet as a Reference Standard in Spectroscopy

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Compound of Interest

Compound Name: Carbazole Violet

Cat. No.: B1584481

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These application notes provide an overview of the spectroscopic properties of **Carbazole Violet** (Pigment Violet 23) and outline protocols for its potential use as a reference standard in UV-Visible, fluorescence, and Raman spectroscopy. Due to its nature as a pigment with low solubility in common solvents, its application as a traditional soluble reference standard is limited. However, its stability and distinct spectral features make it a useful reference material in certain contexts, particularly for solid-state measurements and as a qualitative standard.

Introduction to Carbazole Violet

Carbazole Violet, chemically known as 8,18-dichloro-5,15-diethyl-5,15-dihydrodiindolo[3,2-b:3',2'-m]triphenodioxazine, is a synthetic organic pigment belonging to the dioxazine class.^[1] It is widely recognized by its Colour Index name, Pigment Violet 23 (PV23), and CAS number 6358-30-1.^[1] Its primary use is as a colorant in various industrial applications, including inks, plastics, and coatings, owing to its high tinting strength and stability.^{[2][3]} While not a conventional soluble spectroscopic standard, its well-defined crystalline structure and characteristic spectral properties allow for its use as a reference material for instrument performance verification and material identification.

Spectroscopic Properties of Carbazole Violet (PV23)

The utility of **Carbazole Violet** as a reference standard stems from its distinct interactions with light across different spectroscopic techniques.

2.1. UV-Visible (UV-Vis) Spectroscopy

In its solid, dispersed state, **Carbazole Violet** exhibits a broad absorption in the visible region, which is responsible for its intense violet color. Due to its very low solubility in most common solvents, obtaining a true solution for quantitative UV-Vis analysis is challenging. The UV-Vis spectrum of a **Carbazole Violet** dispersion is characterized by strong absorption bands in the green-yellow region of the spectrum. The exact position of the absorption maxima (λ_{max}) can be influenced by particle size, aggregation, and the surrounding medium.

2.2. Fluorescence Spectroscopy

Carbazole Violet exhibits fluorescence in the far-red to near-infrared region of the electromagnetic spectrum. This property can be harnessed for qualitative identification and as a reference for instrument sensitivity in this spectral range.

2.3. Raman Spectroscopy

Raman spectroscopy is a powerful non-destructive technique for the identification of **Carbazole Violet**. The Raman spectrum of PV23 shows a series of characteristic sharp peaks corresponding to the vibrational modes of its molecular structure. These well-defined peaks can be used for unambiguous identification and as wavenumber calibration points.

Quantitative Data Summary

The following tables summarize the available quantitative spectroscopic data for **Carbazole Violet** (Pigment Violet 23). It is important to note that solution-state data is scarce due to the pigment's insolubility.

Table 1: UV-Visible and Fluorescence Spectroscopic Data for **Carbazole Violet** (PV23)

Parameter	Value	Solvent/Medium	Notes
UV-Vis			
Absorption Maxima (λ_{max})	Not well-established in solution	-	As a pigment, it has broad absorption in the visible range.
Molar Absorptivity (ϵ)	Not applicable	-	Due to insolubility, this value is not typically measured.
Fluorescence			
Excitation Wavelength (λ_{ex})	562 nm	Solid State	[4]
Emission Maximum (λ_{em})	~743 nm	Solid State	[4]
Quantum Yield (Φ_F)	Not reported	-	Data for the parent carbazole molecule is available but may not be representative.[5]

Table 2: Characteristic Raman Peaks for **Carbazole Violet** (PV23)

Raman Shift (cm ⁻¹)	Relative Intensity	Assignment (Tentative)
~257	Medium	Lattice vibrations, skeletal modes
~435	Medium	Ring deformation modes
~530	Strong	Ring breathing/stretching modes
~680	Strong	C-H bending, ring modes
~1145	Medium	C-N stretching, ring modes
~1330	Very Strong	Carbazole ring stretching modes
~1450	Strong	Aromatic ring stretching modes
~1530	Strong	Aromatic ring stretching modes
~1600	Medium	C=C aromatic stretching

Note: Peak positions are approximate and can vary slightly based on the instrumentation and sample preparation. Data is interpreted from graphical representations of the Raman spectrum of PV23.[\[6\]](#)[\[7\]](#)

Experimental Protocols

Protocol 1: Preparation of a Carbazole Violet Dispersion for UV-Vis and Fluorescence Analysis

This protocol describes the preparation of a stable dispersion of **Carbazole Violet** for qualitative spectroscopic analysis.

Materials:

- **Carbazole Violet** (Pigment Violet 23) powder
- High-purity solvent (e.g., ethanol, isopropanol, or a suitable non-polar solvent in which the pigment has minimal solubility but good dispersibility)

- Surfactant or dispersant (optional, to improve stability)
- Ultrasonic bath
- Volumetric flasks
- Quartz cuvettes

Procedure:

- Weighing: Accurately weigh a small amount of **Carbazole Violet** powder (e.g., 1-5 mg).
- Dispersion: Transfer the powder to a volumetric flask (e.g., 100 mL). Add a small amount of the chosen solvent to wet the powder and form a paste.
- Dilution: Gradually add more solvent while agitating to break up agglomerates. If using a surfactant, add it at this stage according to the manufacturer's recommendations.
- Sonication: Place the sealed volumetric flask in an ultrasonic bath for 15-30 minutes to create a fine, homogeneous dispersion.
- Final Dilution: After sonication, allow the dispersion to cool to room temperature and then dilute to the final volume with the solvent. Mix thoroughly.
- Measurement: Transfer the dispersion to a quartz cuvette for immediate spectroscopic analysis. Keep the dispersion agitated if settling occurs.

Caption: Workflow for preparing a **Carbazole Violet** dispersion.

Protocol 2: Qualitative Analysis and Instrument Performance Check using Carbazole Violet

2.1. UV-Vis Spectrophotometer Check

- Prepare a fresh dispersion of **Carbazole Violet** as described in Protocol 1.
- Obtain a background spectrum of the pure solvent in a clean cuvette.

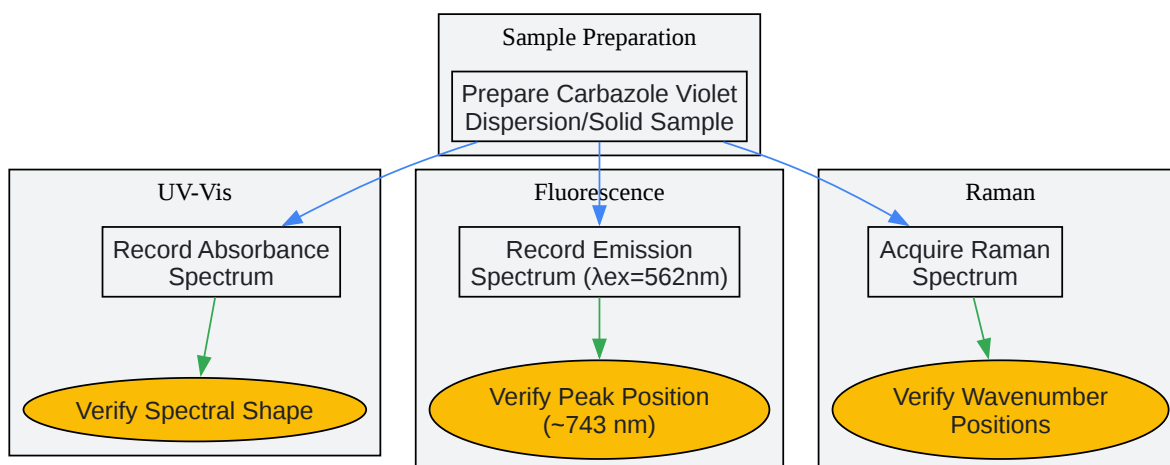
- Record the absorption spectrum of the **Carbazole Violet** dispersion over the desired wavelength range (e.g., 400-800 nm).
- The resulting spectrum, while not providing quantitative molar absorptivity, can be used as a reference to check the instrument's performance over time. The overall shape and position of the broad absorption band should remain consistent.

2.2. Fluorescence Spectrophotometer Check

- Using the **Carbazole Violet** dispersion from Protocol 1, place the cuvette in the sample holder of the fluorometer.
- Set the excitation wavelength to 562 nm.
- Scan the emission spectrum from approximately 650 nm to 850 nm.
- The characteristic emission peak around 743 nm can be used to verify the instrument's sensitivity and wavelength accuracy in this region.

2.3. Raman Spectrometer Wavenumber Verification

- Prepare a solid sample of **Carbazole Violet** powder by pressing it into a pellet or placing a small amount on a microscope slide.
- Acquire the Raman spectrum using a suitable laser excitation (e.g., 785 nm) and appropriate instrument settings (laser power, acquisition time).
- Compare the positions of the major, sharp peaks (e.g., ~ 530 , ~ 680 , $\sim 1330\text{ cm}^{-1}$) to the reference data in Table 2. This can serve as a quick check of the instrument's wavenumber calibration.



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Caption: Logic for instrument performance verification.

Limitations and Considerations

- **Solubility:** The primary limitation of **Carbazole Violet** as a spectroscopic standard is its extremely low solubility in common organic solvents and water. This prevents the preparation of true solutions of known concentration, making it unsuitable for applications requiring Beer-Lambert Law calculations (e.g., determining the molar extinction coefficient).
- **Dispersion Stability:** Dispersions of **Carbazole Violet** are prone to settling over time, which can affect the reproducibility of measurements. It is crucial to ensure the dispersion is homogeneous before and during analysis.
- **Scattering Effects:** In UV-Vis and fluorescence spectroscopy of dispersions, light scattering by the pigment particles can interfere with the measurements and lead to inaccuracies.
- **Qualitative vs. Quantitative:** Due to the aforementioned limitations, **Carbazole Violet** is best suited as a qualitative reference standard for verifying instrument performance (e.g.,

wavelength accuracy, sensitivity in a specific region) and for material identification, rather than as a quantitative calibrant.

Conclusion

Carbazole Violet (Pigment Violet 23) is a highly stable organic pigment with characteristic spectroscopic features. While its insolubility limits its use as a traditional quantitative reference standard in solution-based spectroscopy, it can serve as a valuable reference material for the qualitative verification of instrument performance in UV-Vis, fluorescence, and particularly Raman spectroscopy. The protocols outlined above provide a framework for utilizing **Carbazole Violet** for these purposes. Researchers and scientists should be mindful of the limitations and adapt the methodologies to their specific instrumentation and analytical goals.

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